

# Spectroscopic Profile of 1-Ethenylcyclobutene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclobutene, 1-ethenyl-

Cat. No.: B15464559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethenylcyclobutene (also known as 1-vinylcyclobutene). Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of data extrapolated from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of 1-ethenylcyclobutene in research and development.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 1-ethenylcyclobutene. These values are based on the analysis of similar structures and theoretical predictions.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for 1-Ethenylcyclobutene

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.05	dd	1H	=CH- (vinyl)
~5.15	d	1H	=CH <sub>2</sub> (vinyl, trans to cyclobutene)
~4.95	d	1H	=CH <sub>2</sub> (vinyl, cis to cyclobutene)
~5.90	t	1H	=CH- (cyclobutene)
~2.40	m	2H	-CH <sub>2</sub> - (allylic, C3)
~2.25	m	2H	-CH <sub>2</sub> - (homoallylic, C4)

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 1-Ethenylcyclobutene

Chemical Shift ( $\delta$ , ppm)	Assignment
~145.2	=C< (cyclobutene, C1)
~138.5	=CH- (vinyl)
~136.8	=CH- (cyclobutene, C2)
~112.0	=CH <sub>2</sub> (vinyl)
~31.5	-CH <sub>2</sub> - (C3)
~29.8	-CH <sub>2</sub> - (C4)

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Table 3: Predicted Key IR Absorption Frequencies for 1-Ethenylcyclobutene

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~3080	Medium	C-H Stretch	=C-H (Vinyl & Cyclobutene)
~2930	Strong	C-H Stretch	-CH <sub>2</sub> -
~1645	Medium	C=C Stretch	Vinyl
~1570	Weak	C=C Stretch	Cyclobutene
~990, ~910	Strong	C-H Bend	=CH <sub>2</sub> (Vinyl)

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Ethenylcyclobutene

m/z	Relative Intensity (%)	Possible Fragment Ion
94	40	[M] <sup>+</sup> (Molecular Ion)
79	100	[M - CH <sub>3</sub> ] <sup>+</sup>
66	85	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> (Retro [2+2] Cycloaddition)
54	60	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>
39	55	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of 1-ethenylcyclobutene (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.

$^1\text{H}$  NMR Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

$^{13}\text{C}$  NMR Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-160 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

Sample Preparation: A neat liquid sample of 1-ethenylcyclobutene is used. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

- Background: A background spectrum of the clean salt plates is recorded prior to the sample scan and automatically subtracted.

## Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Parameters:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.

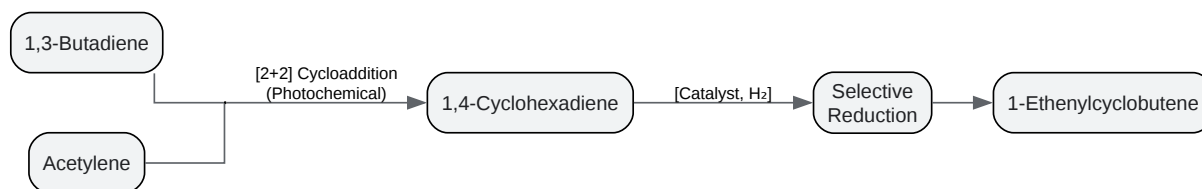
Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-300.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

## Visualizations

### Synthetic Pathway for 1-Ethenylcyclobutene

A plausible synthetic route to 1-ethenylcyclobutene involves the [2+2] cycloaddition of 1,3-butadiene and acetylene, followed by a selective reduction.

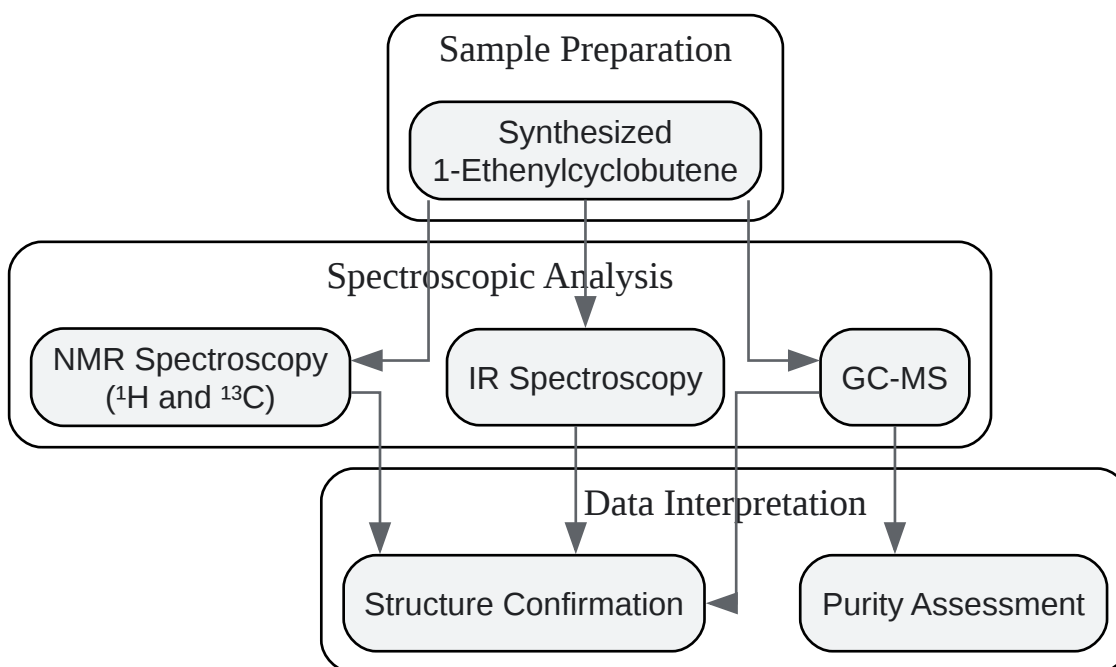


[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 1-ethenylcyclobutene.

## Experimental Workflow for Spectroscopic Analysis

The logical flow for the characterization of a synthesized sample of 1-ethenylcyclobutene is outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Ethenylcyclobutene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15464559#spectroscopic-data-for-cyclobutene-1-ethenyl>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)